6-amino-1-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
6-amino-1-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C11H11N3O2S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Profile and Therapeutic Targets
The compound 6-amino-1-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one belongs to a broader class of dihydropyrimidinones/thiones, which are synthesized via multi-component reactions such as the Biginelli reaction. These compounds have been a subject of extensive research due to their wide application in medicinal chemistry, acting as precursors to various pharmacologically active agents. Dihydropyrimidinones exhibit a vast array of biological activities, including anticancer, antioxidant, antimicrobial, anti-inflammatory, anti-HIV, antimalarial, antihypertensive, and anti-tubercular properties. Their significant pharmacophore makes them crucial in the development of new, more effective, and safer therapeutic agents. This underscores the importance of ongoing research into their synthetic methods and structure-activity relationships to design novel drugs (Shaik Khasimbi et al., 2020).
Hybrid Catalysts in Synthesis
The synthesis of pyranopyrimidine scaffolds, which are structurally related to dihydropyrimidinones, has been extensively studied due to their broad synthetic applications and bioavailability. These studies have introduced hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, to develop substituted pyrano/hexahydrofuro[2,3-d]pyrimidin-2-one derivatives through one-pot multicomponent reactions. This approach highlights the evolving methodology in the synthesis of complex molecular structures from simpler precursors, providing a pathway for the development of lead molecules in pharmaceutical research (Mehul P. Parmar et al., 2023).
Metathesis Reactions in Drug Synthesis
Metathesis reactions, including ring-closing (RCM), ring-opening (ROM), and cross metathesis (CM), have been widely employed to synthesize cyclic β-amino acids, which are pivotal in drug research. These reactions provide access to alicyclic β-amino acids and other functionalized derivatives, demonstrating the versatility and efficiency of metathesis in the synthesis of bioactive molecules. Such methodologies underline the compound's utility in facilitating the development of novel molecular entities with potential therapeutic applications (L. Kiss et al., 2018).
Bioactive Heterocyclic Compounds
The significance of heterocyclic compounds, such as furan and thiophene derivatives in drug design, is well-documented. These compounds serve as structural units of bioactive molecules, with furan-2-yl and thien-2-yl substituents showing prominence in the medicinal chemistry of purine and pyrimidine nucleobases and their analogues. The research into these heteroaryl-substituted derivatives provides insights into their structure-activity relationship, offering avenues for the discovery of compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions (T. Ostrowski, 2022).
Mechanism of Action
Mode of Action
It is known that the compound has shown significant biological activity in various tests . The exact interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound has shown significant biological activity, suggesting that it may affect multiple pathways .
Result of Action
The compound has shown significant biological activity, suggesting that it may have various effects at the molecular and cellular level .
Properties
IUPAC Name |
6-amino-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-16-8-5-3-2-4-7(8)14-9(12)6-10(15)13-11(14)17/h2-6H,12H2,1H3,(H,13,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYIETUVTRBBDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CC(=O)NC2=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162510 | |
Record name | 6-Amino-2,3-dihydro-1-(2-methoxyphenyl)-2-thioxo-4(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001162510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180028-94-8 | |
Record name | 6-Amino-2,3-dihydro-1-(2-methoxyphenyl)-2-thioxo-4(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180028-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-2,3-dihydro-1-(2-methoxyphenyl)-2-thioxo-4(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001162510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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